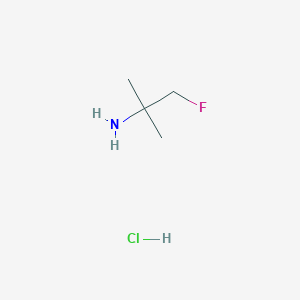![molecular formula C8H14N2O4 B053980 tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate CAS No. 118236-32-1](/img/structure/B53980.png)
tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate has potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been studied for its potential as a drug lead compound for the treatment of various diseases such as cancer, bacterial infections, and inflammation. In organic synthesis, this compound has been used as a building block for the synthesis of other compounds. In material science, this compound has been studied for its potential as a polymer additive.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate is not fully understood. However, it has been proposed that this compound may act by inhibiting certain enzymes or proteins involved in disease processes. For example, it has been suggested that tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate may inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects
Tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate has been studied for its biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and bacterial cells. In vivo studies have shown that this compound can reduce inflammation and pain in animal models. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. Another advantage is that it has potential applications in various fields. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to design experiments to study this compound. Another limitation is that more studies are needed to fully understand the biochemical and physiological effects of this compound.
Orientations Futures
There are several future directions for the study of tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate. One direction is to study the mechanism of action of this compound in more detail. Another direction is to study the biochemical and physiological effects of this compound in more detail. Additionally, more studies are needed to fully understand the potential applications of this compound in medicinal chemistry, organic synthesis, and material science. Finally, more studies are needed to optimize the synthesis method of this compound to make it more efficient and cost-effective.
Conclusion
In conclusion, tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate is a compound that has potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. However, more studies are needed to fully understand the potential of this compound and to optimize its synthesis method.
Méthodes De Synthèse
Tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate can be synthesized using different methods. One of the most common methods is the reaction between tert-butyl carbamate and (4S)-3-oxo-1,2-oxazolidine. This reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate.
Propriétés
Numéro CAS |
118236-32-1 |
|---|---|
Nom du produit |
tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate |
Formule moléculaire |
C8H14N2O4 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate |
InChI |
InChI=1S/C8H14N2O4/c1-8(2,3)14-7(12)9-5-4-13-10-6(5)11/h5H,4H2,1-3H3,(H,9,12)(H,10,11)/t5-/m0/s1 |
Clé InChI |
VNNOMGVHZFZWLD-YFKPBYRVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1CONC1=O |
SMILES |
CC(C)(C)OC(=O)NC1CONC1=O |
SMILES canonique |
CC(C)(C)OC(=O)NC1CONC1=O |
Synonymes |
Carbamic acid, (3-oxo-4-isoxazolidinyl)-, 1,1-dimethylethyl ester, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Furo[3,2-b]pyridine-2-sulfonamide](/img/structure/B53899.png)

![6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine](/img/structure/B53903.png)
![2-Ethyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B53912.png)


![1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-](/img/structure/B53918.png)

![3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate](/img/structure/B53924.png)
![Tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid, 5-methyl-(9CI)](/img/structure/B53928.png)



![[19,21,22,24-Tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B53934.png)